molecular formula C6H9ClN2O B6251349 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole CAS No. 1823909-96-1

5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole

Cat. No.: B6251349
CAS No.: 1823909-96-1
M. Wt: 160.60 g/mol
InChI Key: PPKHPULQTGRKPU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a chloromethyl group at position 5, a methoxy group at position 3, and a methyl group at position 1. The chloromethyl group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . The methoxy group, an electron-donating substituent, influences electronic distribution and may modulate biological activity, while the methyl group at position 1 contributes to steric effects and metabolic stability .

Properties

CAS No.

1823909-96-1

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

5-(chloromethyl)-3-methoxy-1-methylpyrazole

InChI

InChI=1S/C6H9ClN2O/c1-9-5(4-7)3-6(8-9)10-2/h3H,4H2,1-2H3

InChI Key

PPKHPULQTGRKPU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC)CCl

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Below is a systematic comparison of 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Substituent Effects and Reactivity
Compound Name Substituents (Positions) Key Reactivity/Properties Evidence ID
This compound 5-ClCH₂, 3-OCH₃, 1-CH₃ Reactive chloromethyl for substitutions; methoxy enhances electron density.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole 5-Cl, 3-CH₃, 1-Ph Phenyl group increases lipophilicity; chloro substituent directs electrophilic substitution.
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-ClCH₂, 5-OCHF₂, 3-CF₃ Trifluoromethyl and difluoromethoxy groups enhance metabolic stability and electronegativity.
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 5-Cl, 4-NO₂, 3-CH₃, 1-Ph Nitro group (electron-withdrawing) increases acidity and reactivity in reduction reactions.
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 5-OPh, 4-CHO, 3-CH₃, 1-Ph Aldehyde enables condensation reactions; phenoxy group contributes to antibacterial activity.

Key Observations :

  • The chloromethyl group in the target compound distinguishes it from chloro-substituted analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole), offering distinct reactivity for alkylation or cross-coupling reactions .
  • Methoxy and trifluoromethoxy groups (e.g., in ) both enhance electron density but differ in metabolic stability; trifluoromethoxy is more resistant to oxidative degradation .

Biological Activity

5-(Chloromethyl)-3-methoxy-1-methyl-1H-pyrazole (CMMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and insecticidal activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

CMMP is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈ClN₃O
  • Molecular Weight : Approximately 173.61 g/mol

The compound features a chloromethyl group at the 5-position and a methoxy group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that CMMP exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that derivatives of CMMP can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

MicroorganismInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Candida albicans1210

2. Antitumor Activity

CMMP has also been investigated for its potential antitumor effects. Several studies have reported its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

Case Study:
In one study, CMMP derivatives were tested against MCF-7 cells, showing an IC₅₀ value of approximately 49.85 µM, indicating moderate cytotoxicity. The study highlighted the compound's ability to inhibit tumor growth effectively.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-749.85Induction of apoptosis
A54930.75Cell cycle arrest

3. Insecticidal Activity

The insecticidal properties of CMMP have been explored in agricultural contexts, particularly as a potential pesticide. Recent studies have demonstrated that certain CMMP derivatives exhibit high mortality rates against pests such as Aphis fabae.

Research Findings:
In bioassays conducted at concentrations of 12.5 mg/L, some derivatives showed over 85% mortality against Aphis fabae, which is comparable to established insecticides like imidacloprid.

CompoundMortality Rate (%)Concentration (mg/L)
CMMP Derivative A85.712.5
Imidacloprid9010

The synthesis of CMMP typically involves nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles, leading to a variety of functionalized pyrazole derivatives. This versatility enhances its applicability in medicinal chemistry.

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